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Audience: Researchers, scientists, and drug development professionals.

Introduction
Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive monitoring of

biological processes in small animals. The NIR window, typically between 700 and 900 nm,

offers significant advantages for in vivo studies, including deeper tissue penetration due to

reduced light absorption by biological molecules like hemoglobin and water, and lower

autofluorescence, which leads to a higher signal-to-background ratio.[1][2] Cyanine dyes are a

prominent class of fluorophores used in this range due to their high molar absorptivity, strong

fluorescence, and good photostability.[3][4]

IR 754 Carboxylic Acid is a heptamethine cyanine dye that absorbs and emits in the NIR-I

window. The carboxylic acid functional group serves as a reactive handle, enabling the

covalent conjugation of the dye to various biomolecules, such as antibodies, peptides, or

nanoparticles. This allows researchers to create targeted probes to visualize specific cells,

tissues, or biological pathways in vivo.
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Property Typical Value Notes

Excitation Maximum (λex) ~745 - 755 nm

The exact maximum can vary

depending on the solvent and

conjugation state.[5]

Emission Maximum (λem) ~770 - 810 nm

The emission peak is suitable

for detection with standard in

vivo imaging systems.[5]

Molar Extinction Coeff. (ε) >200,000 M⁻¹cm⁻¹

High molar extinction

coefficients are characteristic

of cyanine dyes, leading to

bright signals.[6]

Reactive Group Carboxylic Acid (-COOH)

Enables conjugation to primary

amines (e.g., lysine residues

on proteins) via amide bond

formation.

Solubility
Soluble in organic solvents

(DMSO, DMF)

Stock solutions are typically

prepared in anhydrous DMSO

before conjugation.

Note: The exact optical properties should be confirmed from the manufacturer's specification

sheet for the specific batch of dye being used.

Table 2: General Biodistribution Profile of Unconjugated
Cyanine Dyes in Mice
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Organ
Relative Signal Intensity
(24h post-injection)

Clearance Pathway

Liver +++

Cyanine dyes typically exhibit

high uptake in the liver and are

cleared via the hepatobiliary

route.[7][8]

Spleen ++

Accumulation in organs of the

reticuloendothelial system

(RES) is common.[8]

Kidneys +

Some renal clearance may

occur, though it is typically

secondary to hepatic

clearance for this class of dye.

[5]

Lungs +
Minor, transient signal may be

observed shortly after injection.

GI Tract ++

Signal in the gastrointestinal

tract is expected due to

hepatobiliary excretion.[6][8]

Note: Biodistribution is highly dependent on the specific chemical structure of the dye and the

molecule it is conjugated to. For example, conjugation to a targeting antibody will significantly

alter this profile.[9]

Experimental Protocols
Protocol 1: Conjugation of IR 754 Carboxylic Acid to an
Antibody
This protocol describes the covalent labeling of an antibody with IR 754 Carboxylic Acid using

N-hydroxysuccinimide (NHS) ester chemistry. This involves activating the carboxylic acid group

to form an NHS ester, which then readily reacts with primary amines on the antibody.

Materials:
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IR 754 Carboxylic Acid

Antibody (0.5-3.0 mg/mL in amine-free buffer, e.g., PBS pH 7.4).[9]

Anhydrous Dimethylsulfoxide (DMSO)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

N-Hydroxysuccinimide (NHS)

Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.0-8.5.[10]

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Purification: Sephadex G-25 size-exclusion column or dialysis cassette (10K MWCO).[10]

Procedure:

Prepare Antibody:

Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or

glycine will compete with the reaction.

Adjust the pH of the antibody solution to 8.0-8.5 using the Reaction Buffer.[10]

Prepare Dye Stock Solution:

Dissolve IR 754 Carboxylic Acid in anhydrous DMSO to a final concentration of 10 mM.

[11] This solution should be prepared immediately before use.

Activate Carboxylic Acid (if not using a pre-activated dye):

This step can be skipped if using a pre-made NHS ester version of the dye.

In a separate microfuge tube, combine IR 754 Carboxylic Acid, EDC, and NHS in a

1:1.2:1.2 molar ratio in anhydrous DMSO.
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Allow the reaction to proceed for 1 hour at room temperature in the dark to form the IR

754-NHS ester.

Conjugation Reaction:

Add the activated IR 754-NHS ester solution to the pH-adjusted antibody solution. A

starting molar ratio of 10:1 (dye:antibody) is recommended.[11]

Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from

light.[12]

Purification:

Remove unreacted dye by passing the solution through a pre-equilibrated Sephadex G-25

column.[11][12] The first colored band to elute will be the antibody-dye conjugate.

Alternatively, perform dialysis against PBS at 4°C with several buffer changes.

Characterization (Degree of Labeling - DOL):

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~754 nm

(for the dye).

Calculate the protein concentration and DOL using the formulas provided by the dye

manufacturer, which account for the dye's absorbance at 280 nm.[11] An optimal DOL for

in vivo imaging is typically between 1.5 and 3.[9]
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Caption: Workflow for conjugating IR 754 Carboxylic Acid to an antibody.
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Protocol 2: In Vivo Fluorescence Imaging in Mice
This protocol provides a general workflow for imaging mice following the administration of an IR

754-labeled probe.

Materials:

IR 754-conjugated probe, diluted in sterile PBS.

Athymic nude mice (nu/nu) are recommended to minimize light scatter from fur.[9]

Anesthesia machine with isoflurane.

In vivo fluorescence imaging system (e.g., IVIS Spectrum) equipped with appropriate filters.

Heating pad to maintain mouse body temperature.

Insulin syringes (28-32 gauge).[9]

Procedure:

Animal Preparation:

Anesthetize the mouse using 1-3% isoflurane in oxygen.[5]

If not using hairless mice, remove the fur from the area to be imaged using clippers or a

depilatory cream.[9]

Position the mouse on the imaging system's stage, which should be heated to 37°C.

Probe Administration:

Administer the IR 754-probe via the desired route. Intravenous (tail vein) injection is

common for systemic delivery.

Refer to Table 3 for recommended injection volumes.[9] A typical starting dose for a

labeled antibody is 50 µg.[9]

Fluorescence Imaging:
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Acquire a baseline, pre-injection image of the mouse.

Following injection, acquire images at multiple time points (e.g., 1h, 4h, 24h, 48h).[5] The

optimal time course depends on the probe's pharmacokinetics.[9]

Use an excitation filter around 745 nm and an emission filter around 800-820 nm.[5]

Set the exposure time and binning to achieve a good signal without saturation.

Ex Vivo Biodistribution:

At the final time point, humanely euthanize the mouse.

Dissect the major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).

Arrange the organs in the imaging chamber and acquire a final fluorescence image to

confirm the in vivo signal distribution.[8]

Data Analysis:

Use the system's software to draw Regions of Interest (ROI) over the target tissue (e.g.,

tumor) and other organs.

Quantify the average radiant efficiency [p/s/cm²/sr]/[µW/cm²] within each ROI to determine

probe accumulation and clearance.
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Caption: General workflow for in vivo and ex vivo imaging in mice.
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Table 3: Recommended Injection Volumes in Mice (~25g)
Route of Administration Recommended Volume Maximum Volume

Intravenous (IV) 50 - 125 µL 200 µL

Intraperitoneal (IP) 500 µL 2 mL

Subcutaneous (SC) 100 - 250 µL 1 mL

Data adapted from Thermo

Fisher Scientific

recommendations.[9]

Data Analysis and Interpretation
The primary output of an in vivo imaging experiment is a series of images showing the spatial

and temporal distribution of the fluorescent probe. Quantitative analysis is crucial for drawing

meaningful conclusions.
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Caption: Logical workflow for quantitative analysis of in vivo imaging data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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